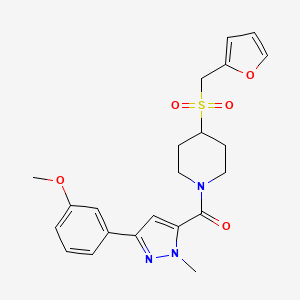![molecular formula C21H27N5O2 B2737167 9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887863-73-2](/img/structure/B2737167.png)
9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a derivative of tetrahydropyrimido[2,1-f]purinedione . It is a complex organic compound that contains a pyrimidine ring and an imidazole ring . The molecular formula of this compound is C19H23N5O2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring and an imidazole ring . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione . Four nitrogen atoms exist in positions 1, 3, 7, and 9 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The exploration of heterocyclic compounds, including pyrimido[1,2,3-cd]purine derivatives, underscores significant advancements in synthetic methodologies and the understanding of their chemical properties. For instance, Simo et al. (2000) demonstrated the synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, showcasing the versatility of cycloaddition reactions to create complex heterocyclic structures (Simo, Rybár, & Alföldi, 2000). These methodologies pave the way for the development of novel compounds with potential applications in medicinal chemistry and material science.
Pharmacological Applications
Derivatives of the pyrimido[2,1-f]purine dione framework have been investigated for their pharmacological properties, including anti-inflammatory and adenosine receptor antagonism. Kaminski et al. (1989) studied substituted analogues for their anti-inflammatory activity, revealing their efficacy in models of chronic inflammation and suggesting potential therapeutic applications (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, Watnick, 1989). Similarly, Szymańska et al. (2016) evaluated pyrimido- and pyrazinoxanthines for their affinities at human and rat adenosine receptors, identifying compounds with selective antagonist properties, highlighting their potential in designing receptor-specific drugs (Szymańska, Drabczyńska, Karcz, Müller, Köse, Karolak‐Wojciechowska, Fruziński, Schabikowski, Doroz‐Płonka, Handzlik, Kieć‐Kononowicz, 2016).
Mécanisme D'action
Orientations Futures
The development of novel purine derivatives is very in demand . Compounds inhibiting several different targets involved in neurodegeneration may exhibit additive or even synergistic effects in vivo . This suggests that “9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” and its derivatives could be potential candidates for future research in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
9-(4-butylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-5-6-7-15-8-10-16(11-9-15)25-12-14(2)13-26-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h8-11,14H,5-7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAGFVXUQHBIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-butylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(benzylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2737084.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)


![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2737102.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2737104.png)
